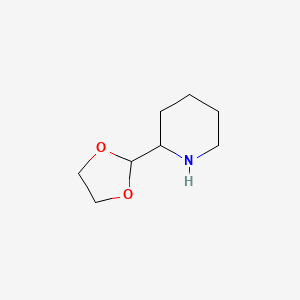
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole
概要
説明
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C9H9ClN4 It belongs to the class of tetrazoles, which are five-membered ring compounds containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-phenyl-1H-tetrazole with 1-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
-
Step 1: Formation of 1-phenyl-1H-tetrazole
- React phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride.
- Treat the diazonium salt with sodium azide to yield 1-phenyl-1H-tetrazole.
-
Step 2: Alkylation
- React 1-phenyl-1H-tetrazole with 1-chloroethyl chloride in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., dichloromethane) to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
-
Substitution Reactions
- The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
-
Oxidation and Reduction
- The compound can be oxidized to form corresponding sulfoxides or sulfones.
- Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced nitrogen heterocycles.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its tetrazole ring, which is a bioisostere for carboxylic acids.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism by which 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole exerts its effects depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes or receptors. The chlorine atom can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to biological activity.
類似化合物との比較
Similar Compounds
1-phenyl-1H-1,2,3,4-tetrazole: Lacks the 1-chloroethyl group, making it less reactive in substitution reactions.
5-(1-bromoethyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a phenyl group, altering its chemical properties and applications.
Uniqueness
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the tetrazole ring and the 1-chloroethyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
5-(1-chloroethyl)-1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJFKRTKOOXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)





![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)




